Cas no 1366285-62-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
- (3S)-3-(3-fluoro-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-4-methoxy-, (βS)-
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
- EN300-1162762
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
- 1366285-62-2
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- インチ: 1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1
- InChIKey: HPWOEUIFPHCWMH-NSHDSACASA-N
- SMILES: C1([C@@H](NC(OC(C)(C)C)=O)CC(O)=O)=CC=C(OC)C(F)=C1
計算された属性
- 精确分子量: 313.13255090g/mol
- 同位素质量: 313.13255090g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 396
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 密度みつど: 1.218±0.06 g/cm3(Predicted)
- Boiling Point: 466.0±45.0 °C(Predicted)
- 酸度系数(pKa): 4.31±0.10(Predicted)
(3S)-3-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162762-0.5g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 0.5g |
$877.0 | 2023-05-23 | ||
Enamine | EN300-1162762-0.25g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 0.25g |
$840.0 | 2023-05-23 | ||
Enamine | EN300-1162762-0.05g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 0.05g |
$768.0 | 2023-05-23 | ||
Enamine | EN300-1162762-1.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 1g |
$914.0 | 2023-05-23 | ||
Enamine | EN300-1162762-5000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 5000mg |
$2028.0 | 2023-10-03 | ||
Enamine | EN300-1162762-250mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 250mg |
$642.0 | 2023-10-03 | ||
Enamine | EN300-1162762-500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 500mg |
$671.0 | 2023-10-03 | ||
Enamine | EN300-1162762-10.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 10g |
$3929.0 | 2023-05-23 | ||
Enamine | EN300-1162762-100mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 100mg |
$615.0 | 2023-10-03 | ||
Enamine | EN300-1162762-50mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1366285-62-2 | 50mg |
$587.0 | 2023-10-03 |
(3S)-3-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
(3S)-3-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acidに関する追加情報
Compound CAS No. 1366285-62-2: A Comprehensive Overview
The compound with CAS No. 1366285-62-2, named (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butoxy group, a carbonylamino moiety, and a fluoro-methoxy-substituted phenyl ring attached to a propanoic acid backbone.
The tert-butoxy group plays a crucial role in stabilizing the molecule during synthesis and storage. Recent studies have shown that tert-butoxy derivatives are highly effective in protecting amine groups during peptide synthesis, making this compound an attractive candidate for use in peptide-based drug development. The carbonylamino group further enhances the molecule's reactivity, enabling it to participate in various biochemical reactions.
The presence of the fluoro and methoxy substituents on the phenyl ring introduces additional functional complexity to the molecule. Fluorine substitution is known to improve drug-like properties such as lipophilicity and metabolic stability, while the methoxy group can act as a hydrogen bond donor or acceptor, influencing the compound's solubility and bioavailability. These features make the compound particularly suitable for applications in medicinal chemistry, where fine-tuning of physicochemical properties is essential.
Recent advancements in synthetic chemistry have enabled more efficient methods for synthesizing this compound. For instance, researchers have developed novel catalytic systems that allow for the selective formation of the (tert-butoxy)carbonylamino group under mild conditions. These methods not only improve yield but also reduce the environmental footprint of the synthesis process.
In terms of application, (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid has shown promise in the field of drug discovery. Its structure suggests potential activity as an enzyme inhibitor or receptor antagonist, which could be explored through high-throughput screening assays. Additionally, its stereochemistry at the (S)-configuration may play a critical role in determining its pharmacokinetic profile and therapeutic efficacy.
Recent studies have also highlighted the importance of understanding the relationship between molecular structure and biological activity for this compound class. By employing computational modeling techniques such as molecular docking and QSAR analysis, researchers can predict how modifications to the tert-butoxy or fluoro-methoxy groups might influence binding affinity and selectivity.
In conclusion, CAS No. 1366285-62-2 represents a versatile platform for exploring new chemical entities with potential therapeutic applications. Its unique combination of functional groups and stereochemistry makes it an intriguing subject for both fundamental research and applied development efforts.
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